molecular formula C20H42N2O7P2 B13801138 Geranylgeranyl pyrophosphate ammonium salt

Geranylgeranyl pyrophosphate ammonium salt

Cat. No.: B13801138
M. Wt: 484.5 g/mol
InChI Key: NKMQDAIYTRSGDK-CNKFFNGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT typically involves the reaction of geranylgeraniol with pyrophosphoric acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pyrophosphate group .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors where geranylgeraniol is reacted with pyrophosphoric acid and ammonium hydroxide. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various terpenoids and isoprenoids.

    Biology: The compound plays a crucial role in the prenylation of proteins, which is essential for their proper functioning.

    Medicine: It is studied for its potential therapeutic effects in diseases such as cancer and cardiovascular disorders.

    Industry: The compound is used in the production of fragrances, flavors, and bioactive compounds[][4].

Mechanism of Action

The mechanism of action of 3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT involves its role as a substrate for prenyltransferases, enzymes that catalyze the transfer of the geranylgeranyl group to target proteinsThe compound also participates in the biosynthesis of various terpenoids and isoprenoids, which are involved in numerous biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Geranyl pyrophosphate: A precursor in the biosynthesis of monoterpenes.

    Farnesyl pyrophosphate: Involved in the biosynthesis of sesquiterpenes and sterols.

    Isopentenyl pyrophosphate: A key intermediate in the mevalonate pathway.

Uniqueness

3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT is unique due to its role in the biosynthesis of diterpenes and its involvement in protein prenylation, which is critical for the function of various cellular proteins .

Properties

Molecular Formula

C20H42N2O7P2

Molecular Weight

484.5 g/mol

IUPAC Name

diazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2.2H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);2*1H3/b18-11+,19-13+,20-15+;;

InChI Key

NKMQDAIYTRSGDK-CNKFFNGESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)(O)[O-])/C)/C)/C)C.[NH4+].[NH4+]

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C)C.[NH4+].[NH4+]

Origin of Product

United States

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